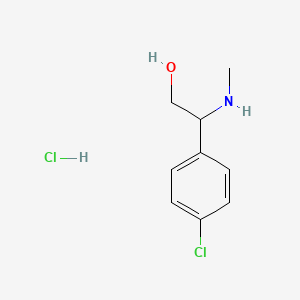

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Description

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(methylamino)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-11-9(6-12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQCMRLIQCRVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864060-90-1 | |

| Record name | 2-(4-chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and methylamine.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde, while substitution reactions may produce various substituted phenethylamines.

Scientific Research Applications

Chemistry

- Organic Synthesis : 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules, allowing chemists to explore new synthetic pathways.

- Intermediate in Chemical Reactions : The compound can undergo various chemical reactions, including oxidation and reduction, making it valuable for synthesizing other chemical entities.

Biology

- Biological Activity : The compound has been studied for its interactions with neurotransmitter receptors, particularly in the context of calcium signaling pathways. This interaction may lead to significant biological effects relevant to neuropharmacology.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae.

Medicine

- Pharmaceutical Development : Research is ongoing to evaluate the potential of this compound as a precursor for new therapeutic agents. Its ability to modulate enzyme activity suggests applications in treating conditions related to neurotransmitter dysregulation.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow for diverse applications across various industrial sectors.

Case Study 1: Antichlamydial Activity

A study focused on the antichlamydial activity of related compounds demonstrated that treatment with 50 μg/mL significantly reduced chlamydial inclusion numbers in HEp-2 cells. The mechanism involved interference with the pathogen's lifecycle without adversely affecting host cell viability.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that derivatives of this compound exhibited selective antibacterial properties against multiple strains, suggesting potential for development into therapeutic agents targeting bacterial infections.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the brain, leading to changes in neurotransmitter levels and signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-2-(ethylamino)ethan-1-ol hydrochloride

- 2-(4-Chlorophenyl)-2-(dimethylamino)ethan-1-ol hydrochloride

- 2-(4-Chlorophenyl)-2-(propylamino)ethan-1-ol hydrochloride

Uniqueness

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Biological Activity

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, with the molecular formula C9H12ClNO·HCl, is an organic compound belonging to the phenethylamine class. This compound is characterized by a chlorophenyl group attached to an aminoethanol moiety, making it a versatile intermediate in organic synthesis and a subject of interest in biological research.

Chemical Structure and Properties

- Molecular Formula : C9H12ClNO·HCl

- Molecular Weight : Approximately 201.65 g/mol

- CAS Number : 64834-67-9

The presence of the chlorophenyl group enhances the compound's reactivity, allowing it to participate in various biochemical pathways.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors in the brain. It is hypothesized that this compound may modulate neurotransmitter levels, influencing various physiological processes.

Target Pathways

- Neurotransmitter Receptors : Potential agonist or antagonist effects on receptors involved in mood regulation and cognitive functions.

- Enzyme Inhibition : Investigated for its role in inhibiting specific enzymes, which could have implications in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further investigation in medicinal chemistry .

Case Studies and Research Findings

- Antibacterial Efficacy : A comprehensive study on monomeric alkaloids demonstrated that derivatives with similar structures exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine significantly enhanced their activity .

- Therapeutic Potential : The compound has been explored as a precursor in drug synthesis, particularly for developing novel therapeutic agents targeting neurodegenerative diseases and infections .

- Synthesis and Modifications : Various synthetic routes have been developed to modify the compound's structure to enhance its biological activity or tailor its properties for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.